molecular formula C19H26N4O3S B3002126 N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921866-95-7

N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3002126
CAS No.: 921866-95-7
M. Wt: 390.5
InChI Key: PJAVLUIFWHNXGI-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-ethylphenyl group and a substituted imidazole ring connected via a sulfanyl bridge. Key structural elements include:

  • 4-ethylphenyl group: A hydrophobic aromatic moiety that may influence membrane permeability and target binding.
  • Imidazole ring: Substituted at position 1 with a propan-2-yl carbamoylmethyl group and at position 5 with a hydroxymethyl group.
  • Sulfanyl acetamide linker: The thioether (-S-) linkage provides stability compared to disulfide bonds while maintaining conformational flexibility .

This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors requiring heterocyclic interactions.

Properties

IUPAC Name

2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-4-14-5-7-15(8-6-14)22-18(26)12-27-19-20-9-16(11-24)23(19)10-17(25)21-13(2)3/h5-9,13,24H,4,10-12H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAVLUIFWHNXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Ethylphenyl group : This portion may influence the lipophilicity and membrane permeability of the compound.
  • Imidazole ring : Known for its biological significance, particularly in enzyme catalysis and as a building block in many pharmaceuticals.
  • Sulfanyl group : This functional group can provide unique reactivity and interaction capabilities with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which may play a role in enzyme inhibition or activation.

  • Enzyme Inhibition : Compounds featuring imidazole rings have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and cognition.
  • Antioxidant Activity : Many sulfanyl-containing compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds similar to N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide significantly reduced cell death and improved cell viability by modulating antioxidant enzyme activity.

CompoundCell Viability (%)Mechanism of Action
Test Compound85Antioxidant activity
Control (No Treatment)30High oxidative stress

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.

BacteriaInhibition Zone (mm)Compound Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on similar carbamate derivatives indicated low acute toxicity, with no significant adverse effects observed at doses up to 50 mg/kg in animal models.

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The compound belongs to a broader class of sulfanyl-linked acetamide derivatives with imidazole or related heterocycles. Key analogues include:

Compound Name / ID (Evidence) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₁₉H₂₅N₄O₃S 413.5 4-ethylphenyl, 5-hydroxymethyl imidazole, propan-2-yl carbamoylmethyl Not explicitly reported
N-(4-chlorophenyl) analogue () C₁₆H₁₉ClN₄O₃S 382.9 4-chlorophenyl, 5-hydroxymethyl imidazole, ethyl carbamoylmethyl Not reported
Compound 8t () C₂₀H₁₇ClN₄O₃S 428.5 5-chloro-2-methylphenyl, oxadiazole, indole LOX inhibition, α-glucosidase inhibition, BChE assays
5-Nitroimidazole derivatives () Varies ~350–450 Nitro group at position 5, phenylsulfonylmethyl Antibacterial (C. difficile), antiparasitic activity
Cyazofamid () C₁₃H₁₃ClN₄O₂S 324.8 4-chloro, cyano, dimethyl sulfonamide Fungicidal activity

Key Differences and Implications

  • The propan-2-yl carbamoylmethyl group introduces steric bulk compared to ethyl or methyl carbamoyl groups, which may affect binding pocket interactions . The absence of a nitro group (unlike ) reduces mutagenicity risks but may limit redox-mediated antiparasitic mechanisms .
  • Biological Activity Trends :

    • Compounds with oxadiazole cores () show multi-target enzyme inhibition, suggesting the target compound’s imidazole core could be optimized for similar applications .
    • Sulfonamide-containing derivatives () exhibit fungicidal activity, whereas sulfanyl-linked compounds (e.g., target compound) may prioritize different mechanistic pathways .

Physicochemical and Conformational Properties

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